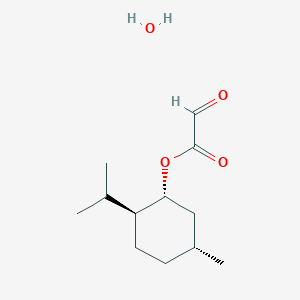
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate, also known as EMCPC, is a compound of pyrazole and carboxylate derivatives. It is a synthetic, non-toxic, and relatively stable molecule. EMCPC has been studied extensively in the last few decades due to its potential applications in biochemistry and pharmacology. In
Applications De Recherche Scientifique
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has been studied extensively in the fields of biochemistry and pharmacology. In biochemistry, it has been used to study the effects of certain enzymes and proteins on cellular processes. In pharmacology, it has been used to study the effects of certain drugs on the body. It has also been used to study the mechanisms of action of certain drugs. Additionally, Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has been used to study the effects of certain drugs on the central nervous system.
Mécanisme D'action
Target of Action
Similar compounds have shown activity against various cancer cell lines , suggesting potential targets within these cells
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes such as reduced proliferation and metabolic activity in cancer cells
Biochemical Pathways
Similar compounds have been found to generate reactive oxygen species in cells , which can affect various biochemical pathways. More research is needed to fully understand the impact of this compound on cellular biochemistry.
Result of Action
Related compounds have demonstrated anti-cancer properties, including reduced proliferation and metabolic activity in cancer cells
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has several advantages in laboratory experiments. It is relatively stable, non-toxic, and can be synthesized in a variety of ways. Additionally, it has been found to interact with certain proteins and enzymes in the body, which can be useful for studying the effects of certain drugs on the body. However, Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has some limitations in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in acidic or basic solutions, which can also make it difficult to use in certain experiments.
Orientations Futures
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate has several potential future directions. It could be used to study the effects of certain drugs on the body, as well as the mechanisms of action of certain drugs. Additionally, it could be used to study the effects of certain hormones on the body, such as cortisol. Additionally, it could be used to study the effects of certain proteins and enzymes on cellular processes. Additionally, it could be used to study the effects of certain drugs on the central nervous system. Finally, it could be used to study the effects of certain drugs on the immune system.
Méthodes De Synthèse
Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate can be synthesized by a variety of methods. One of the most common methods is the reaction between ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate and ethyl acetate in the presence of a base. This reaction is known as the Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate-acetate reaction and produces a mixture of products including Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate. Other methods of synthesis include the reaction of Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate with other compounds such as ethyl bromide, ethyl iodide, ethyl sulfate, and ethyl chloride.
Propriétés
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10-8-14-15-12(10)9-6-4-5-7-11(9)17-2/h4-8H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLYJLYYIHGFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324376.png)
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324382.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324387.png)

![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324393.png)
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324399.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324407.png)





